2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-12-7-5-11(6-8-12)9-10-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTDJOXZSROPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341994 | |
| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64985-42-8 | |
| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-hydroxyphenylacetic acid with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoindole-dione structure. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoindole-dione structure can be reduced to form isoindoline derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Ether or ester derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.
- Anticancer Activity : Studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For example, the compound has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly in breast cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .
Antioxidant Properties
Research has demonstrated the antioxidant capabilities of 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione. Antioxidants are crucial in preventing oxidative stress-related diseases.
- Mechanism of Action : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This property is beneficial in formulations aimed at reducing oxidative damage in cells .
Material Science
The unique structural properties of this isoindole derivative have led to its exploration in material science, particularly in the development of conducting polymers.
- Conducting Polymers : The compound can be used as a building block for synthesizing polymers with conductive properties, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Antioxidant Efficacy
In another investigation focused on oxidative stress, researchers evaluated the antioxidant activity of the compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect, comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in nutraceutical formulations aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Phthalimide derivatives are modified via substituents on the ethyl side chain or the aromatic ring. Below is a comparative analysis of key analogs:
Notes:
- Fluorinated () and sulfur-containing derivatives (e.g., ’s dichloromethylsulfanyl analog) exhibit unique reactivity profiles, useful in agrochemicals or materials .
Antioxidant and Hepatoprotective Effects
- A bromo-indolylethyl phthalimide analog reduced oxidative stress in CCl₄-induced liver injury by lowering malondialdehyde and nitric oxide levels . The target compound’s 4-hydroxyphenyl group may enhance similar antioxidant mechanisms.
Receptor Binding and CNS Activity
- The piperazinyl-cyanophenyl derivative () was radiolabeled with carbon-11 for in vivo evaluation, suggesting utility in neurological imaging . Morpholinyl-benzyl analogs () may target CNS receptors due to structural similarity to known neuroactive compounds.
Key Differences in Reactivity and Stability
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound may reduce stability under acidic conditions compared to methoxy analogs () but improves antioxidant capacity .
- Fluorinated vs. Non-Fluorinated: Difluoromethylthio derivatives () exhibit enhanced metabolic stability and lipophilicity, critical for pesticidal activity (e.g., folpet in ) .
Biological Activity
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as PD1, is a synthetic derivative of isoindole with notable biological properties. This compound has garnered attention for its anti-inflammatory and potential therapeutic effects in various conditions, particularly allergic responses and cancer.
- Molecular Formula : C16H13NO3
- Molecular Weight : 267.28 g/mol
- CAS Number : 64985-42-8
Research indicates that PD1 exhibits its biological activity primarily through modulation of inflammatory pathways. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and metabolism. This mechanism is particularly significant in the context of allergic reactions and asthma.
Biological Activities
-
Anti-inflammatory Effects :
- PD1 has demonstrated the ability to suppress the secretion of pro-inflammatory cytokines such as IL-4 and IL-13 in various models, including RBL-2H3 mast cells and OVA-induced allergic asthma models. This suppression leads to decreased eosinophil infiltration and reduced severity of inflammation in lung tissues .
- Antioxidant Properties :
- Anticancer Potential :
Study on Allergic Asthma
A significant study published in 2018 explored the effects of PD1 on allergic asthma using an OVA-induced mouse model. The results indicated that PD1 treatment led to:
- Reduction in Inflammatory Cells : Notably, a decrease in eosinophils was observed.
- Cytokine Modulation : Lower levels of Th2 cytokines were recorded in bronchoalveolar lavage fluid (BALF) and lung tissues.
- Histological Improvements : Mucin secretion and overall lung inflammation were significantly reduced following treatment with PD1 .
Cancer Research Insights
Another study highlighted the compound's potential in cancer therapy, where it was found to induce apoptosis in certain cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway that could be exploited for therapeutic purposes .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione and its derivatives?
- Methodology : The compound and its analogs are typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-hydroxy-1H-isoindole-1,3(2H)-dione with substituted amines in ethanol for 1 hour yields crystalline products suitable for X-ray analysis (72% yield, m.p. 155–158 °C) . Derivatives like fluorinated analogs (e.g., 2-(2-fluoro-4-hydroxybenzyl) variants) require adjusting stoichiometry of fluorinated precursors and optimizing solvent systems (e.g., ethyl alcohol for slow evaporation) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Used to confirm molecular geometry and hydrogen bonding (e.g., O—H distance adjusted to 0.82 Å) .
- NMR/GC-MS : Essential for structural validation. For instance, H NMR of analogs shows distinct peaks for aromatic protons (δ 7.71–7.85 ppm) and alkyl chains (δ 3.24–3.85 ppm) . GC-MS data (e.g., m/z 361 [M+1]) aids in purity assessment .
- Elemental analysis : Validates stoichiometry in derivatives (e.g., antimicrobial analogs in ).
Q. How do reaction conditions (solvent, temperature) influence yield and purity?
- Methodology : Ethanol is preferred for reflux due to its polarity and boiling point (78°C), facilitating 72% yield in . Higher temperatures (200°C) in phthalic anhydride reactions yield 80% for carboxylated derivatives but require prolonged heating (4 hours) . Slow solvent evaporation minimizes impurities in crystallography-grade samples .
Advanced Research Questions
Q. How can structural modifications (e.g., fluorination, piperazinyl groups) enhance pharmacological activity?
- Methodology :
- Fluorination : Introducing fluorine via bromoethyl precursors (e.g., 2-(2-bromoethyl)-1H-isoindole-1,3-dione) improves metabolic stability and bioavailability. F NMR confirms substitution efficiency .
- Piperazinyl derivatives : Adding 4-(3-cyanopyridinyl)piperazine groups (e.g., compound 16d in ) enhances CNS penetration, validated by log P calculations and in vivo radiolabeling studies .
- Antimicrobial activity : Carboxylic acid derivatives (e.g., 2a in ) show MIC values <10 µg/mL against Gram-positive bacteria, linked to electron-withdrawing substituents .
Q. How to address contradictions in biological activity data across structural analogs?
- Case Study : Antimicrobial analogs with electron-donating groups (e.g., methyl) in show reduced activity compared to electron-withdrawing (e.g., nitro) derivatives. Computational docking (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bond mismatches in less active compounds .
- Experimental validation : Dose-response curves and time-kill assays differentiate true activity from assay artifacts.
Q. What are the safety and toxicity profiles of this compound in preclinical studies?
- Methodology : Acute oral toxicity (Category 4, LD₅₀ > 300 mg/kg) and reproductive toxicity (Category 1A) data guide handling protocols. Use PPE (gloves, safety goggles) and avoid aerosol formation during synthesis .
- Ecotoxicity : Lack of fish/algae toxicity data ( ) necessitates OECD 201/202 testing for environmental risk assessment.
Q. What strategies improve solubility and bioavailability for in vivo applications?
- Methodology :
- Prodrug design : Esterification of hydroxyl groups (e.g., acetyl derivatives) increases log D (pH 7.4) from 1.2 to 2.5, enhancing membrane permeability .
- Nanoformulations : Liposomal encapsulation (e.g., using DSPC/cholesterol) improves plasma half-life in rodent models, as seen in MERS-CoV inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
